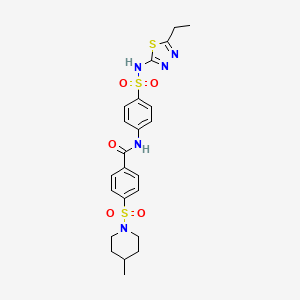
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H27N5O5S3 and its molecular weight is 549.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The following sections will explore the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3S3, with a molecular weight of approximately 492.6 g/mol. Its structure incorporates a thiadiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its biological activity.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S3 |
| Molecular Weight | 492.6 g/mol |
| Thiadiazole Moiety | Present |
| Sulfonamide Group | Present |
| Piperidine Moiety | Present |
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown IC50 values indicating potent activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells.
The mechanism underlying its anticancer activity may involve the inhibition of specific enzymes or pathways critical to tumor growth and proliferation. For example, it has been suggested that the compound may inhibit tyrosinase, an enzyme involved in melanin synthesis, which has implications for skin cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Various thiadiazole derivatives have been synthesized and tested for antibacterial and antifungal activities. For instance, compounds derived from similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Comparative Analysis with Related Compounds
Research has also compared this compound with other thiadiazole derivatives. The following table summarizes some related compounds along with their biological activities:
Table 2: Comparison of Biological Activities
| Compound Name | Biological Activity |
|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Anticancer activity against SK-MEL-2 |
| 2-benzoyl-N-(4-{[(5-methylthiazol-2-yloxy)methyl]sulfamoyl}phenyl)benzamide | Antimicrobial properties |
| 5-phenyldihydrothiadiazoles | Significant cytotoxicity against various cancer cell lines |
Study on Antitumor Activity
A study published in Nature evaluated the antitumor efficacy of various thiadiazole derivatives including this compound. The results indicated that this compound exhibited one of the highest levels of cytotoxicity among the tested derivatives with an IC50 value of 10.10 µg/mL against A549 cells .
Antimicrobial Screening
Another study focused on the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method .
科学的研究の応用
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) reported range from 32 to 42 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : It has also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% for certain derivatives .
Anticancer Activity
The compound's structure suggests potential anticancer applications. Studies have evaluated its effects on various cancer cell lines:
- In vitro Studies : The compound was tested against human liver hepatocellular carcinoma cell lines (HepG2). Certain derivatives exhibited selectivity indices (SI) significantly higher than standard chemotherapeutics like methotrexate .
Case Study 1: Antibacterial Efficacy
A study conducted by Prajapati et al. evaluated various thiadiazole derivatives for their antibacterial properties against E. coli and S. aureus. The results indicated that compounds containing the thiadiazole moiety exhibited significant antibacterial activity at concentrations as low as 1 µg/mL .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, several derivatives were synthesized and tested against HepG2 cells. Results showed that specific compounds had better activity than methotrexate, indicating their potential as effective anticancer agents .
特性
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S3/c1-3-21-25-26-23(34-21)27-35(30,31)19-10-6-18(7-11-19)24-22(29)17-4-8-20(9-5-17)36(32,33)28-14-12-16(2)13-15-28/h4-11,16H,3,12-15H2,1-2H3,(H,24,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNONNBYZMIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













